Functional Antagonism vs. Agonism at mGlu4a
Acpt-II functions as a competitive antagonist at mGlu4a (KB = 77 μM), whereas its stereoisomer ACPT-I acts as an agonist at the same receptor subtype (EC50 = 7.2 μM) [1]. The two compounds share identical molecular formulas but differ in stereochemical configuration, resulting in functionally opposite effects. At mGlu1a and mGlu2, Acpt-II exhibits antagonist activity (KB = 115 μM and 88 μM respectively), while ACPT-I has no measurable effect on these receptor subtypes [1].
| Evidence Dimension | Functional activity at mGlu4a receptor |
|---|---|
| Target Compound Data | KB = 77 μM (competitive antagonist) |
| Comparator Or Baseline | ACPT-I: EC50 = 7.2 μM (agonist) |
| Quantified Difference | Functional inversion from agonism to antagonism; no EC50 measurable for Acpt-II at mGlu4a |
| Conditions | Recombinant mGlu4a receptor expressed in mammalian cells; phosphoinositide hydrolysis assay |
Why This Matters
Researchers requiring mGluR blockade rather than activation must select Acpt-II; ACPT-I will produce opposite downstream signaling effects.
- [1] Acher, F.C., Tellier, F.J., Azerad, R., et al. Synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids: New tools to discriminate between metabotropic glutamate receptor subtypes. J. Med. Chem. 1997, 40, 3119-3129. View Source
